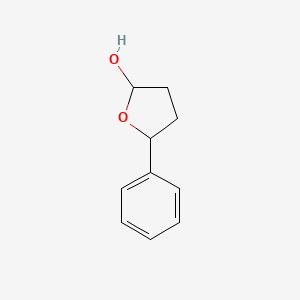
5-Phenyltetrahydrofuran-2-ol
Vue d'ensemble
Description
5-Phenyltetrahydrofuran-2-ol is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound involves several stages. The first stage involves the reaction of 4,5-dihydro-5-phenyl-2 (3H)-furanone with polymethylhydrosiloxane; (η (5)-C5H5)2Ti (OC6H4Cl-p)2; tetrabutylammonium fluoride on alumina in toluene at 20; hydrosilylation . The second stage involves desilylation with sodium hydroxide in tetrahydrofuran; toluene at 20; for 1 h .Applications De Recherche Scientifique
Synthesis and Isomerization
5-Phenyltetrahydrofuran-2-ol has been explored in the context of synthesis and isomerization studies. Shuikin et al. (1964) conducted research on the synthesis of 2-n-propyl-5-phenyltetrahydrofuran via catalytic hydrogenation and investigated its isomerization properties (Shuikin et al., 1964).
Antimalarial Activity
The compound has been studied for its potential in antimalarial activity. Werbel et al. (1986) synthesized a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, which demonstrated significant activity against resistant strains of malaria in mice (Werbel et al., 1986).
Aerobic Oxidation Studies
The role of this compound in aerobic oxidation was investigated by Pérez and Hartung (2009). They examined the stereoselectivity in the formation of (5-phenyltetrahydrofur-2-yl)alkan-1-ol via cobalt-catalyzed aerobic oxidation (Pérez & Hartung, 2009).
Radical Scavenging Activity
Stobiecka et al. (2016) explored the radical scavenging activity of this compound and its analogues. They focused on the peroxyl-radical-scavenging activity and evaluated the electron-donating ability using various assays (Stobiecka et al., 2016).
Biological Evaluation
Gupta et al. (2016) conducted an eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives. They assessed the anticancer, DNA binding, and antibacterial potentials of these compounds, identifying promising candidates for further studies (Gupta et al., 2016).
Hydrolysis Studies
McClelland and Seaman (1984) studied the hydrolysis of cyclic ketals, including 2-methoxy-2-phenyltetrahydrofuran and 2-ethoxy-2-phenyltetrahydrofuran, providing insights into the rate-determining steps of these processes (McClelland & Seaman, 1984).
Functionalisation via Direct Lithiation
Mansueto et al. (2013) researched the functionalisation of α-lithiated phenyltetrahydrofuran. They explored cycloreversion and nucleophilicity, leading to the production of 2,2-disubstituted derivatives (Mansueto et al., 2013).
COX-2 Inhibitory Activities
Singh et al. (2008) investigated the COX-1 and COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols. They identified compounds with appreciable COX-2 inhibition and selectivity, highlighting the influence of structural elements on their activities (Singh et al., 2008).
Propriétés
IUPAC Name |
5-phenyloxolan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKMPNLQUAQDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455717 | |
| Record name | 2-Furanol, tetrahydro-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36866-66-7 | |
| Record name | 2-Furanol, tetrahydro-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
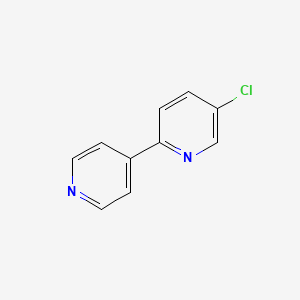
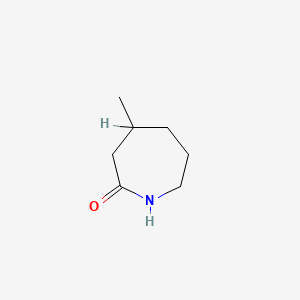
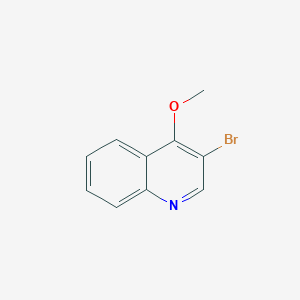

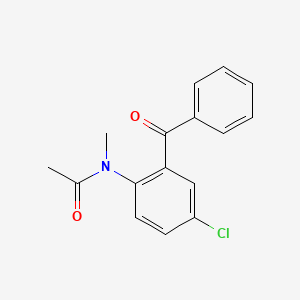
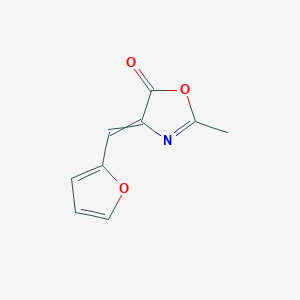
![1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one](/img/structure/B3051825.png)
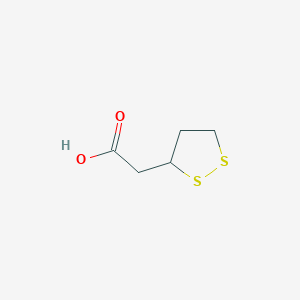

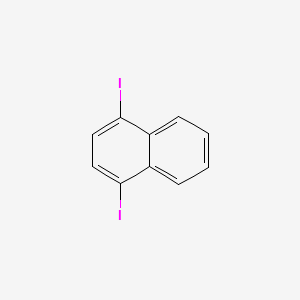
![4-[[(4-Methylphenyl)sulfonylhydrazinylidene]methyl]benzoic acid](/img/structure/B3051835.png)


![N-[(Benzyloxy)carbonyl]-3-fluoro-D-alanine](/img/structure/B3051838.png)
